4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is an organic compound with the molecular formula C10H24O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hydroxyl group, making it a valuable intermediate in organic synthesis. It is commonly used in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the stability of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and reagents, ensuring high yield and selectivity. The reaction conditions are optimized to achieve efficient production while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities, facilitating complex synthetic pathways.
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.
4-[(tert-Butyldimethylsilyl)oxy]butan-1-ol: Similar structure with a different carbon chain length.
4-[(tert-Butyldimethylsilyl)oxy]nona-5,7-dien-1-ol: Contains additional double bonds in the carbon chain.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is unique due to its specific combination of a tert-butyl(dimethyl)silyl group and a hydroxyl group on a methylbutanol backbone. This structure provides stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
190016-52-5 |
---|---|
Molecular Formula |
C11H26O2Si |
Molecular Weight |
218.41 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H26O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3 |
InChI Key |
LWSKSGVHPMJOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.